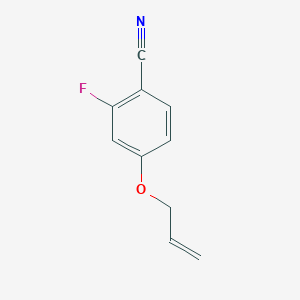

4-(Allyloxy)-2-fluorobenzonitrile

Vue d'ensemble

Description

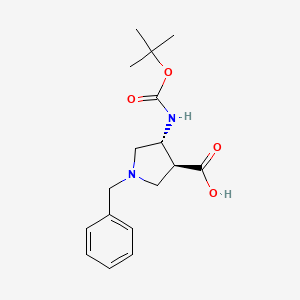

4-(Allyloxy)-2-fluorobenzonitrile, also known as 4-(allyloxy)fluorobenzonitrile, is a chemical compound with the molecular formula C8H7FN2O. It is a colorless, water-soluble liquid with a low boiling point. 4-(Allyloxy)-2-fluorobenzonitrile is a building block in organic chemistry and is used in a variety of laboratory experiments. It is a versatile reagent with a wide range of applications in the synthesis of organic compounds.

Applications De Recherche Scientifique

Material Science: High-Voltage Cable Insulation

4-(Allyloxy)-2-fluorobenzonitrile: has been studied for its potential in improving the electrical properties of polypropylene (PP), which is used in high-voltage direct current (HVDC) cable insulation . The compound, with its polar functional groups and conjugated structure, can be grafted onto PP to inhibit space charge accumulation, thereby enhancing the material’s volume resistivity and DC breakdown strength. This application is crucial for developing eco-friendly insulation materials that could replace traditional cross-linked polyethylene (XLPE), reducing environmental pollution and material waste .

Organic Synthesis: Allyl–Allyl Cross-Coupling

In organic synthesis, 4-(Allyloxy)-2-fluorobenzonitrile could potentially be involved in allyl–allyl cross-coupling reactions. These reactions are significant for constructing 1,5-dienes, which are prevalent in natural products like terpenes and are essential building blocks in chemical synthesis. The allyloxy group in the compound provides reactivity that can be harnessed in various coupling reactions, contributing to the synthesis of complex organic molecules .

Polymer Chemistry: Post-Polymerization Functionalization

The allyloxy group in 4-(Allyloxy)-2-fluorobenzonitrile makes it a candidate for post-polymerization functionalization processes. This involves introducing functional groups onto polymer chains after polymerization, which can modify the properties of the polymer for specific applications, such as creating smart materials with responsive behaviors to environmental stimuli .

Analytical Chemistry: Standard Development

Compounds like 4-(Allyloxy)-2-fluorobenzonitrile can be used as analytical standards in various spectroscopic methods. They help in the calibration of instruments and ensure the accuracy and precision of analytical measurements, which is vital for quality control in both research and industrial settings .

Environmental Science: Eco-Friendly Materials

The application of 4-(Allyloxy)-2-fluorobenzonitrile in the development of environmentally friendly materials is an extension of its use in material science. By improving the electrical properties of polymers used in cables, it contributes to the creation of materials that are less harmful to the environment, aligning with the goals of sustainable development and pollution prevention .

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-4-prop-2-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFHZCVQCLPBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

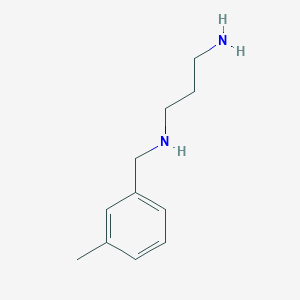

C=CCOC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)